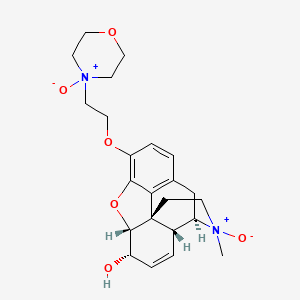
Pholcodine-N,N'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pholcodine-N,N’-dioxide is a derivative of pholcodine, an opioid cough suppressant. This compound is formed through the oxidation of pholcodine, resulting in the addition of two oxygen atoms. It is known for its potential pharmacological activities and is studied for its unique properties compared to its parent compound, pholcodine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pholcodine-N,N’-dioxide is synthesized through the oxidation of pholcodine. The process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atoms.
Industrial Production Methods: While specific industrial production methods for pholcodine-N,N’-dioxide are not well-documented, the general approach involves large-scale oxidation reactions using industrial oxidizing agents. The process is optimized for yield and purity, with careful monitoring of reaction conditions to prevent over-oxidation or degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Pholcodine-N,N’-dioxide primarily undergoes oxidation reactions. It can also participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Further oxidized derivatives or degradation products.
Substitution: Compounds with modified functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
Pholcodine-N,N’-dioxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of nitrogen-containing heterocycles.
Biology: Investigated for its potential biological activities, including its effects on the central nervous system.
Medicine: Explored for its potential as a cough suppressant and its pharmacological properties.
Industry: Studied for its potential use in the synthesis of other pharmacologically active compounds.
Mécanisme D'action
Pholcodine-N,N’-dioxide exerts its effects primarily through its action on the central nervous system. It acts on the cough center in the medulla oblongata, suppressing the cough reflex. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with opioid receptors, similar to its parent compound, pholcodine.
Comparaison Avec Des Composés Similaires
Pholcodine: The parent compound, used as a cough suppressant.
Codeine: Another opioid with similar antitussive properties.
Morphine: A potent opioid analgesic with a different pharmacological profile.
Uniqueness: Pholcodine-N,N’-dioxide is unique due to its additional oxygen atoms, which may confer different pharmacological properties and metabolic pathways compared to pholcodine. Its potential reduced toxicity and increased pharmacological activity make it a compound of interest for further research.
Propriétés
Formule moléculaire |
C23H30N2O6 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-3-methyl-3-oxido-9-[2-(4-oxidomorpholin-4-ium-4-yl)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |
InChI |
InChI=1S/C23H30N2O6/c1-24(27)7-6-23-16-3-4-18(26)22(23)31-21-19(5-2-15(20(21)23)14-17(16)24)30-13-10-25(28)8-11-29-12-9-25/h2-5,16-18,22,26H,6-14H2,1H3/t16-,17+,18-,22-,23-,24?/m0/s1 |
Clé InChI |
OPUQVGQORULKFL-FHYUENEGSA-N |
SMILES isomérique |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC[N+]6(CCOCC6)[O-])O[C@H]3[C@H](C=C4)O)[O-] |
SMILES canonique |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OCC[N+]6(CCOCC6)[O-])OC3C(C=C4)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


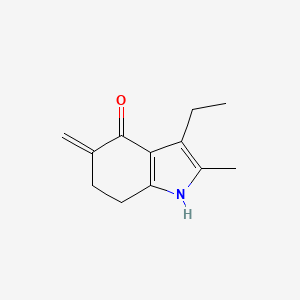
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
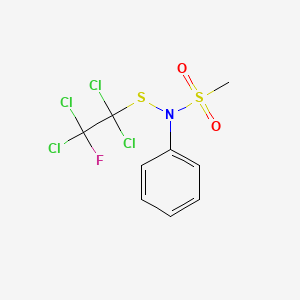
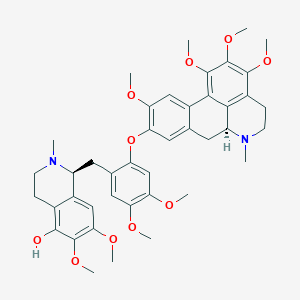


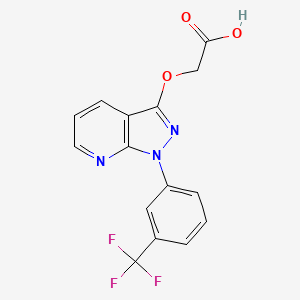

![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)

![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
